[(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride
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Overview
Description
“[(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride” is a compound with the CAS Number: 2248395-72-2 . It has a molecular weight of 179.69 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is ( (1R,2R)-2- (dimethylamino)cyclopentyl)methanol hydrochloride . The InChI code is 1S/C8H17NO.ClH/c1-9(2)8-5-3-4-7(8)6-10;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m0./s1 .Scientific Research Applications
Catalytic Applications
[(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride has been explored in the field of catalysis. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, has been used as a recyclable catalyst for acylation of inert alcohols and phenols under base-free conditions. This process involves the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which is attacked by a nucleophilic substrate to release the acylation product and regenerate the catalyst (Liu, Ma, Liu, & Wang, 2014).
Enantioselective Synthesis
In the area of enantioselective synthesis, a compound similar to this compound, namely (1R,3S,4S)-2-Azanorbornyl-3-methanol, was used as a catalyst. It facilitated the enantioselective epoxidation of α,β-enones, yielding corresponding epoxides with high yields and enantioselectivities at room temperature (Lu, Xu, Liu, & Loh, 2008).
Analytical Chemistry Applications
In analytical chemistry, compounds like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, which are structurally related to this compound, have been employed. They serve as agents to form amide bonds in aqueous mediums and are detectable using spectrophotometric flow injection analysis, proving useful in quantifying such compounds in various chemical processes (Seno, Matumura, Oshima, & Motomizu, 2008).
Structural and Conformational Studies
Tris(2-(dimethylamino)phenyl)methanol, a compound related to the subject chemical, has been synthesized and analyzed using NMR and X-ray diffraction. This research reveals the importance of hydrogen bonds in the intra- and inter-conformational conversions of molecules, contributing to the understanding of molecular structures and behaviors (Niu, Zhang, Wang, Ma, Cai, Zhou, Zheng, & Hua, 2015).
Safety and Hazards
Properties
IUPAC Name |
[(1R,2R)-2-(dimethylamino)cyclopentyl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-9(2)8-5-3-4-7(8)6-10;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOOQAFASSLHNK-KZYPOYLOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCC[C@H]1CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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